Mercuric benzoate

Catalog No.
S587515
CAS No.
583-15-3
M.F
C14H10HgO4
M. Wt
442.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mercuric benzoate

CAS Number

583-15-3

Product Name

Mercuric benzoate

IUPAC Name

mercury(2+);dibenzoate

Molecular Formula

C14H10HgO4

Molecular Weight

442.82 g/mol

InChI

InChI=1S/2C7H6O2.Hg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2

InChI Key

FJKFBLLIOVQLFS-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Hg+2]

solubility

SOL IN AMMONIUM CHLORIDE; BENZENE
Soluble in solutions of sodium chloride and ammonium benzoate; slightly soluble in alcohol and water.

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Hg+2]

The exact mass of the compound Mercuric benzoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in ammonium chloride; benzenesoluble in solutions of sodium chloride and ammonium benzoate; slightly soluble in alcohol and water.. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mercuric benzoate is an organomercuric compound with the chemical formula C14H10HgO4\text{C}_{14}\text{H}_{10}\text{HgO}_{4} and a molecular weight of approximately 442.82 g/mol. It is characterized by its white crystalline structure and is odorless. This compound is notable for its high toxicity, particularly through inhalation and ingestion, and it is classified as a hazardous material due to its potential to cause severe health effects upon exposure . Mercuric benzoate is formed by the reaction of mercuric oxide with benzoic acid, resulting in a compound that combines mercury, a heavy metal, with organic components.

Typical of organomercury compounds. It can undergo hydrolysis, releasing benzoic acid and forming mercuric hydroxide in the presence of water. Additionally, mercuric benzoate can react with thiol groups in proteins, leading to the formation of mercaptides, which are implicated in its toxicological effects .

The general reaction can be summarized as follows:

Hg OCOC6H5)2+H2OHg OH 2+2C6H5COOH\text{Hg OCOC}_6\text{H}_5)_2+\text{H}_2\text{O}\rightarrow \text{Hg OH }_2+2\text{C}_6\text{H}_5\text{COOH}

Mercuric benzoate exhibits significant biological activity primarily due to its interaction with cellular components. It binds strongly to thiol groups in proteins, leading to oxidative stress, lipid peroxidation, and mitochondrial dysfunction. These interactions can disrupt cellular functions and contribute to cell injury and death .

Furthermore, mercuric benzoate has been shown to inhibit key enzymatic activities within cells, including those involved in neurotransmission and immune function. For instance, it affects protein kinase C and alkaline phosphatase activity, which are critical for maintaining neuronal health and immune responses .

The synthesis of mercuric benzoate typically involves the following steps:

  • Reaction of Mercuric Oxide with Benzoic Acid: Mercuric oxide is reacted with benzoic acid under controlled conditions.
    HgO+2C6H5COOHHg OCOC6H5)2+H2O\text{HgO}+2\text{C}_6\text{H}_5\text{COOH}\rightarrow \text{Hg OCOC}_6\text{H}_5)_2+\text{H}_2\text{O}
  • Purification: The resulting product is purified through recrystallization from suitable solvents to remove unreacted materials and by-products.

This method highlights the straightforward approach to synthesizing organomercury compounds while ensuring that safety protocols are strictly followed due to the toxicity of mercury .

Mercuric benzoate has several applications, although its use is limited due to its toxicity. Historically, it has been employed in:

  • Antiseptics: Used in some medicinal formulations for its antimicrobial properties.
  • Preservatives: In certain industrial applications for preserving wood and textiles.
  • Research: As a reagent in biochemical studies involving mercury's interactions with biological systems.

Studies on the interactions of mercuric benzoate reveal its ability to form complexes with various biological molecules. For instance:

  • Protein Interactions: Mercuric benzoate binds to sulfhydryl groups in proteins, altering their structure and function.
  • Cellular Uptake: The compound can mimic essential amino acids like methionine, facilitating its transport across cell membranes and even the blood-brain barrier .

These interactions underscore the potential risks associated with exposure to this compound, particularly regarding neurological effects and immune system impairment.

Mercuric benzoate shares structural similarities with other organomercury compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
Mercuric AcetateC4H6HgO2\text{C}_{4}\text{H}_{6}\text{HgO}_{2}Used as a reagent; less toxic than mercuric benzoate
Phenylmercury AcetateC9H10HgO\text{C}_{9}\text{H}_{10}\text{HgO}Known for its use in pharmaceuticals; similar toxicity
DimethylmercuryC2H6Hg\text{C}_{2}\text{H}_{6}\text{Hg}Highly toxic; rapidly absorbed through skin
Phenylmercury BenzoateC13H11HgO\text{C}_{13}\text{H}_{11}\text{HgO}Shares similar properties with mercuric benzoate

Uniqueness of Mercuric Benzoate

What sets mercuric benzoate apart from these compounds is its specific binding affinity for thiol groups and its resultant biological impacts, particularly on heme metabolism and neurotoxicity. While many organomercury compounds exhibit toxicological effects, the precise mechanisms by which mercuric benzoate alters cellular functions make it a unique subject of study in toxicology and biochemistry .

Mercuric benzoate, a mercury(II) salt with the chemical formula Hg(C₆H₅COO)₂ or C₁₄H₁₀HgO₄, has been synthesized through various historical methods dating back several decades [1]. The compound appears as white crystals that are sensitive to light and has been utilized in various applications throughout history [6].

Early synthetic approaches primarily focused on the reaction between mercury compounds and benzoic acid derivatives [3]. One of the earliest documented methods involved the direct reaction of mercury(II) salts with benzoic acid under controlled conditions to form mercuric benzoate [1]. This approach relied on the careful selection of mercury-containing precursors, with mercury(II) acetate being particularly favored due to its reactivity and availability [1].

The historical synthesis of mercuric benzoate typically involved the reaction of phenylmercuric acetate with sodium benzoate in aqueous solutions [1]. This method, documented in patents from the mid-20th century, represented a significant advancement in organomercury chemistry [1]. The reaction proceeded through a substitution mechanism where the acetate group was replaced by the benzoate group [1].

Historical Precursors for Mercuric Benzoate SynthesisAdvantagesLimitations
Phenylmercuric acetateHigh reactivity, good availabilityRequired careful handling, limited purity
Mercury(II) acetateDirect reaction capabilityLower yield, side reactions
Mercury(II) chlorideReadily availableRequired additional steps, lower purity
Mercury(II) oxideStable precursorSlower reaction kinetics

The selection of precursors historically depended on several factors including availability, reactivity, and the desired purity of the final product [3]. Mercury(II) compounds were typically chosen based on their ability to undergo ligand exchange reactions with benzoate ions [10]. The historical development of these synthetic routes laid the groundwork for more refined modern methods [3].

Modern Optimization Strategies for Yield and Purity

Contemporary approaches to mercuric benzoate synthesis have evolved significantly, focusing on optimization strategies that enhance both yield and purity [4]. Modern methods typically employ precise reaction conditions, improved precursor selection, and advanced process control techniques [4].

One of the most significant modern optimization strategies involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations [1]. For instance, maintaining the pH in the range of 6.5-7.5 during the reaction between phenylmercuric acetate and sodium benzoate has been shown to significantly improve yield and product quality [1]. This pH control prevents the formation of undesired side products and promotes the complete conversion of reactants [1].

Temperature control represents another critical optimization parameter in modern synthesis protocols [1]. Research has demonstrated that gradually heating the reaction mixture from 20-25°C to 50-65°C provides optimal conditions for the conversion of phenylmercuric acetate to mercuric benzoate [1]. This temperature profile allows for controlled reaction kinetics while minimizing thermal decomposition of the product [1] [4].

Modern synthetic approaches also utilize advanced reaction design principles such as:

  • Stoichiometric optimization: Employing a slight excess (5-50% molar excess) of sodium benzoate relative to the mercury-containing precursor enhances conversion rates and product purity [1].

  • Reaction time optimization: Extended heating at 50-65°C until complete conversion occurs, followed by controlled cooling, maximizes yield while ensuring product quality [1] [4].

  • Bayesian optimization techniques: Recent advances in reaction optimization employ statistical methods to identify optimal reaction conditions through iterative experimentation and data analysis [4].

The implementation of these optimization strategies has resulted in significant improvements in both yield and purity compared to historical methods [4]. Modern approaches can achieve yields exceeding 90% with high purity levels suitable for analytical and research applications [1] [4].

Solvent Systems and Reaction Kinetics

The selection of appropriate solvent systems plays a crucial role in the synthesis of mercuric benzoate, influencing reaction kinetics, product morphology, and overall yield [5] [6]. Water serves as the primary solvent in many synthetic routes, but various mixed solvent systems have been investigated to optimize reaction parameters [11].

Mercuric benzoate exhibits distinct solubility characteristics that influence the choice of solvent systems [6]. It is slightly soluble in water (1.2 g/100mL at 15°C, increasing to 2.5 g/100mL at 100°C) and demonstrates enhanced solubility in solutions containing sodium chloride and ammonium benzoate [5] [6]. This solubility profile guides the selection of appropriate reaction media and crystallization conditions [11].

The solubility of mercuric benzoate in various solvents has been documented as follows:

SolventSolubility (g/100g solvent)Temperature (°C)
Water0.20920
Methanol3.6715
Acetone7.2315
Benzene2.4915
EthanolInsoluble-

The reaction kinetics of mercuric benzoate formation are influenced by several factors including temperature, concentration, and the presence of catalysts [8]. Studies on related benzoate systems have shown that the reaction typically follows second-order kinetics with respect to the mercury precursor and benzoate ions [8] [10]. The rate-determining step involves the formation of the mercury-benzoate complex through ligand exchange [10].

Temperature significantly affects reaction rates, with higher temperatures generally accelerating the reaction but potentially leading to decomposition or side reactions [8]. Kinetic studies have demonstrated that the activation energy for benzoate-mercury complexation reactions typically falls within the range of 30-45 kJ/mol, indicating moderate temperature sensitivity [8] [10].

The reaction mechanism involves initial coordination of benzoate ions to the mercury center, followed by the displacement of the leaving group (typically acetate or chloride) [1] [10]. This process is facilitated by the strong affinity of mercury for carboxylate groups, particularly those with aromatic substituents [10]. The reaction proceeds more efficiently in polar solvents that can stabilize the charged intermediates formed during the ligand exchange process [8] [10].

Purification Techniques and Stability Considerations

The purification of mercuric benzoate requires specialized techniques to ensure high purity while maintaining product stability [11]. Several purification methods have been developed and optimized for this compound, each with specific advantages depending on the synthesis route and potential impurities [19].

Crystallization represents the primary purification technique for mercuric benzoate [19]. The process typically involves dissolving the crude product in a suitable solvent at elevated temperatures, followed by controlled cooling to induce crystal formation [19]. Water serves as a common crystallization medium, though mixed solvent systems incorporating alcohols or acetone have shown improved results in certain cases [11] [19].

Spherical crystallization techniques have been applied to benzoate compounds to improve particle properties [19]. This approach utilizes a three-solvent system: a good solvent for the compound, an anti-solvent to induce crystallization, and a bridging liquid to promote agglomeration [19]. For benzoic acid derivatives, ethanol often serves as the good solvent, water as the anti-solvent, and various organic solvents such as chloroform or toluene as bridging liquids [19].

Filtration and washing steps are critical for removing impurities after crystallization [1]. The crystalline product is typically filtered and washed with cold water to remove soluble impurities while minimizing product loss [1]. Additional washing with small amounts of cold ethanol may further enhance purity by removing organic contaminants [11].

Stability considerations for mercuric benzoate include:

  • Light sensitivity: Mercuric benzoate is sensitive to light and should be stored in amber containers or protected from direct light exposure [6] [11].

  • Thermal stability: The compound begins to decompose at approximately 170°C, with complete decomposition occurring at higher temperatures [17]. Thermal decomposition studies of related mercuric benzoates have shown that the main decomposition pathway involves decarboxylation [7].

  • Hydrolysis susceptibility: When boiled with water or alcohol, mercuric benzoate can hydrolyze to form a basic salt and free benzoic acid [11]. This reaction is more pronounced in acidic or basic conditions compared to neutral pH [11].

  • Storage conditions: Optimal storage requires dry, cool conditions in tightly sealed containers protected from light [6] [11]. Under these conditions, mercuric benzoate maintains stability for extended periods [11].

Physical Description

Mercury benzoate appears as a white crystalline odorless solid. Melting point 165°C. Sensitive to light. Highly toxic by inhalation and ingestion.

Color/Form

White crystals

Melting Point

165 °C

UNII

6FAM9V1P3E

Other CAS

583-15-3

Wikipedia

Mercuric benzoate

Methods of Manufacturing

By adding potassium bromide to a solution of a mercuric salt and crystallizing benzoate.

Storage Conditions

PROTECT FROM LIGHT

Dates

Last modified: 02-18-2024

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